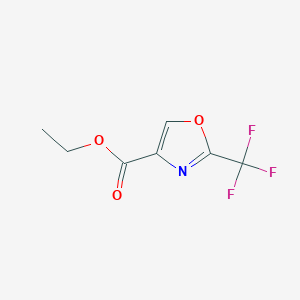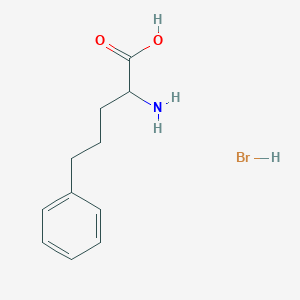
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate
Vue d'ensemble
Description
The compound “Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate” likely contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a trifluoromethyl group (-CF3), which is a functional group consisting of three fluorine atoms attached to a carbon atom, and an ethyl ester group (-COOC2H5), which is derived from carboxylic acids and alcohols .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution or coupling reactions . Trifluoromethyl groups can be introduced using various reagents, such as trifluoromethanesulfonic acid .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atoms in the trifluoromethyl group, which could result in a polar molecule. The presence of the oxazole ring could also contribute to the compound’s aromaticity .Chemical Reactions Analysis
The trifluoromethyl group is known to be quite reactive and can participate in various chemical reactions . The oxazole ring is also a site of reactivity due to the presence of heteroatoms (nitrogen and oxygen).Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Applications De Recherche Scientifique
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate related to Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate, is crucial for synthesizing various trifluoromethyl heterocycles. These include oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. The process involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, either in a single step or with an additional step (Honey et al., 2012).
Precursor to Aminoethylthiazole Analogs
Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, another related compound, serves as a precursor to ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This transformation is achieved through a Michael-like addition of secondary amines (Boy & Guernon, 2005).
Synthesis of Heterocyclic Derivatives
Ethyl 2-(2-pyridylacetate) derivatives, which are structurally related, have been synthesized and linked with various moieties such as thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole. These compounds have been tested for antimicrobial, antiviral, and cytotoxicity activities, demonstrating their potential in medicinal chemistry (Szulczyk et al., 2017).
Versatile Intermediate for Synthesis of Substituted Oxazoles
Ethyl 2-chlorooxazole-4-carboxylate, closely related to Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate, is used as a versatile intermediate for synthesizing various substituted oxazoles. The methodology involves halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).
Direct Palladium-Catalyzed Modifications
Ethyl oxazole-4-carboxylate undergoes direct and regioselective alkenylation, benzylation, and alkylation with various halides, highlighting its utility in organic synthesis (Verrier et al., 2009).
Synthesis of Functionalized Tetrahydropyridines
In another application, ethyl 2-methyl-2,3-butadienoate, a related compound, is used as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, underlining the compound's role in heterocyclic chemistry (Zhu et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTXOCFHAKNLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)




![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)




